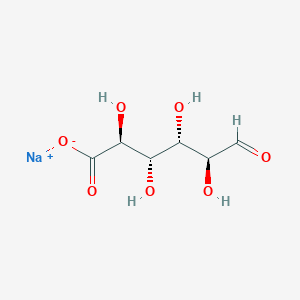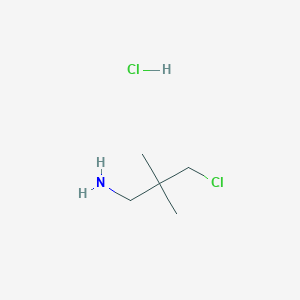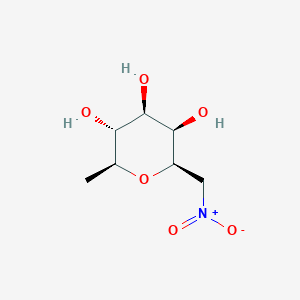
2-Amino-3-(4-Chlor-1-methyl-1H-pyrazol-3-yl)propansäurehydrochlorid
Übersicht
Beschreibung
“2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride” is a chemical compound that appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride”, involves several methods. One method is a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines is also used .Physical And Chemical Properties Analysis
“2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride” is a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde auf ihr Potenzial zur Bekämpfung verschiedener mikrobieller Infektionen untersucht. Sie zeigt vielversprechende Eigenschaften als antimikrobielles Mittel aufgrund ihrer strukturellen Ähnlichkeit zu anderen heterozyklischen Verbindungen, die antibakterielle und antifungale Eigenschaften aufweisen . Dies könnte zur Entwicklung neuer Medikamente zur Behandlung resistenter Bakterien- und Pilzstämme führen.
Antileishmaniale und antimalarielle Anwendungen
Untersuchungen zeigen, dass Derivate dieser Verbindung signifikante Wirkungen gegen Leishmaniose und Malaria haben können . Diese Krankheiten werden durch Protozoenparasiten verursacht, und die Fähigkeit der Verbindung, ihr Wachstum zu hemmen, könnte entscheidend sein, um wirksamere Behandlungen zu entwickeln.
Antitumoreigenschaften
Die strukturellen Merkmale dieser Verbindung deuten darauf hin, dass sie bei der Synthese von Medikamenten mit Antitumoraktivität nützlich sein könnte. Ihr heterozyklischer Kern, der in vielen Krebsmedikamenten vorkommt, könnte die Proliferation von Krebszellen stören .
Entzündungshemmende und analgetische Wirkungen
Aufgrund des Vorhandenseins des Pyrazolrestes kann diese Verbindung entzündungshemmende und analgetische Eigenschaften aufweisen. Pyrazolderivate sind dafür bekannt, die Entzündungsreaktion zu modulieren und könnten Linderung von Schmerzen und Entzündungen bieten .
Enzyminhibition
Diese Verbindung könnte als Leitstruktur für die Entwicklung von Enzyminhibitoren dienen. Ihre Interaktion mit Enzymen, insbesondere mit denen, die an Krankheitsprozessen beteiligt sind, könnte genutzt werden, um verschiedene Erkrankungen, einschließlich Stoffwechselstörungen, zu behandeln .
Chemische Synthese und Medikamentenentwicklung
Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Synthon in der chemischen Synthese. Sie kann verwendet werden, um eine große Bandbreite an Derivaten mit potenziellen pharmakologischen Anwendungen zu erzeugen. Ihre Rolle in der Medikamentenentwicklung ist entscheidend, insbesondere bei der Synthese von Medikamenten, die den Imidazolring enthalten, der Bestandteil vieler therapeutischer Wirkstoffe ist .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
It’s known that such compounds can bind to their targets and induce changes that affect the function of the target .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exert various biological activities .
Action Environment
It’s known that factors such as temperature, ph, and light can affect the stability and efficacy of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochlorideethyl-3-pyrazolecarboxylic acid hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is soluble in water and alcohol, making it easy to use in a variety of experiments. Additionally, it has a variety of biochemical and physiological effects, making it useful for a range of experiments. However, there are also some limitations to its use in laboratory experiments. It is not a very stable compound, and it can degrade over time, making it unsuitable for long-term experiments. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
The use of 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochlorideethyl-3-pyrazolecarboxylic acid hydrochloride in scientific research has a wide range of potential future directions. It could be used to further investigate its mechanism of action, as well as its biochemical and physiological effects. It could also be used to develop more efficient synthesis methods for the compound, as well as to develop new compounds based on the structure of this compound. Additionally, it could be used in the development of new drugs, as well as in the development of new drug delivery systems. Finally, it could be used to investigate its potential toxicity and safety profile.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2.ClH/c1-11-3-4(8)6(10-11)2-5(9)7(12)13;/h3,5H,2,9H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONNXTRNMRQAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1458351.png)

![Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate](/img/structure/B1458354.png)




![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)
![Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1458363.png)


![1-[(2-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1458370.png)


